[(3-Bromophenyl)methyl](3-methylbutan-2-yl)amine
Description
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Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-9(2)10(3)14-8-11-5-4-6-12(13)7-11/h4-7,9-10,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJMGRHWPYUJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Bromophenyl)methylamine is an organic compound with a unique structure that combines a brominated phenyl group with a branched alkyl amine. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C${12}$H${16}$BrN
- Molecular Weight : 256.19 g/mol
- CAS Number : 1040041-27-7
The presence of the bromine atom in the phenyl ring enhances the compound's reactivity and ability to interact with biological targets.
The biological activity of (3-Bromophenyl)methylamine is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular processes.
- Receptor Modulation : Its structural features suggest potential interactions with neurotransmitter receptors, which could influence mood and cognition.
Pharmacological Activities
Research indicates that (3-Bromophenyl)methylamine exhibits several pharmacological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of pathogenic bacteria, which could be beneficial for developing new antibiotics.
Anti-inflammatory Effects
In vitro assays suggest that (3-Bromophenyl)methylamine may reduce inflammation markers in cell cultures. This property could be explored for therapeutic applications in inflammatory diseases.
Cytotoxicity Studies
Research indicates that at higher concentrations, the compound exhibits cytotoxic effects on certain cancer cell lines. This suggests potential utility in cancer therapy, although further studies are needed to delineate its safety profile and efficacy.
Case Studies
Several studies have investigated the biological activity of compounds similar to (3-Bromophenyl)methylamine:
- Study on Antiproliferative Activity :
-
Antimicrobial Efficacy :
- Research on pyrazoline derivatives indicated that compounds with a brominated phenyl group displayed enhanced antibacterial properties against strains like E. coli and Staphylococcus aureus .
Data Table: Biological Activities of (3-Bromophenyl)methylamine
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to (3-Bromophenyl)methylamine may exhibit antitumor properties. For instance, studies on pyrazoline derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar brominated phenyl compounds have been reported to possess significant antibacterial effects against various pathogens, including resistant strains of bacteria. The presence of a bromine atom is often associated with enhanced biological activity due to increased lipophilicity and electron-withdrawing effects .
Neurotoxicity Assessment
Studies have utilized (3-Bromophenyl)methylamine in assessing neurotoxicity in aquatic organisms like rainbow trout alevins. The compound's effects on neurodevelopmental processes highlight its potential as an environmental toxicant, contributing to the understanding of chemical impacts on aquatic ecosystems.
Antifungal Activity
Research has demonstrated that similar compounds exhibit antifungal properties against various fungal pathogens. In vitro assays have shown that these compounds can inhibit fungal growth effectively, suggesting their application in agricultural settings to combat crop diseases.
Synthesis of Functionalized Polymers
The unique structure of (3-Bromophenyl)methylamine allows for its use in synthesizing functionalized polymers. These polymers can be tailored for specific applications, such as drug delivery systems or biosensors, by modifying their chemical properties through the incorporation of this compound .
Data Table: Comparative Biological Activities
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| (3-Bromophenyl)methylamine | Brominated phenyl with aliphatic amine | Potential antitumor and antimicrobial properties |
| 4-Bromoaniline | Bromine-substituted aniline | Antimicrobial and anticancer properties |
| Benzylamine | Simple benzene ring with amine | Used in organic synthesis |
| N,N-Dimethylbenzylamine | Dimethylated derivative | Neurotransmitter reuptake inhibition |
Case Study 1: Antitumor Screening
In a study conducted on various brominated compounds, (3-Bromophenyl)methylamine was evaluated for its cytotoxic effects against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, supporting its potential as an antitumor agent.
Case Study 2: Environmental Impact Assessment
A recent assessment involved exposing rainbow trout alevins to varying concentrations of (3-Bromophenyl)methylamine to evaluate neurodevelopmental impacts. The findings revealed significant alterations in behavior and survival rates, underscoring the need for further studies on its environmental toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
